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Abstract
The C3-Amide-C4-NH2 linker, identified chemically as N-(4-aminobutyl)butanamide, is a short,

flexible, and hydrophilic bifunctional molecule used in the field of bioconjugation. Its structure

comprises a three-carbon acyl group (C3) and a four-carbon diamine spacer (C4-NH2)

connected by a stable amide bond. This linker provides a primary amine handle for covalent

attachment to various molecules, such as proteins, antibodies, or small-molecule drugs,

making it a valuable component in the construction of complex biomolecular conjugates,

including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide details its chemical properties, provides hypothetical yet standard protocols for its

synthesis and application, and illustrates its role in relevant experimental workflows.

Core Properties and Structure
The C3-Amide-C4-NH2 linker is characterized by its simple, aliphatic structure, which imparts

flexibility and water solubility to the conjugates it forms. The terminal primary amine serves as a

versatile nucleophile for conjugation reactions, while the amide bond provides metabolic

stability.

Chemical Structure:

Figure 1: Chemical structure of C3-Amide-C4-NH2 (N-(4-aminobutyl)butanamide)
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Data Presentation: Physicochemical Properties
The following table summarizes the key quantitative data for the C3-Amide-C4-NH2 linker.

Property Value Source

IUPAC Name N-(4-aminobutyl)butanamide -

CAS Number 65389-82-4 MedChemExpress

Chemical Formula C₈H₁₈N₂O MedChemExpress

Molecular Weight 158.24 g/mol MedChemExpress

Solubility 10 mM in DMSO MedChemExpress

Appearance Solid (predicted) -

Nature
Hydrophilic, Flexible, Non-

cleavable
-

Experimental Protocols
While specific peer-reviewed protocols for the C3-Amide-C4-NH2 linker are not extensively

documented, its synthesis and conjugation can be achieved through well-established organic

and bioconjugation chemistry principles. The following sections provide detailed, representative

methodologies.

Synthesis of C3-Amide-C4-NH2 Linker
The synthesis of N-(4-aminobutyl)butanamide can be accomplished via the acylation of a

mono-protected 1,4-diaminobutane, followed by deprotection. This strategy ensures selective

acylation at one amino group.

Objective: To synthesize N-(4-aminobutyl)butanamide from mono-Boc-1,4-diaminobutane and

butanoyl chloride.

Materials:

N-Boc-1,4-diaminobutane

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/product/b12404312?utm_src=pdf-body
https://www.benchchem.com/product/b12404312?utm_src=pdf-body
https://www.benchchem.com/product/b12404312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Butanoyl chloride

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

Dichloromethane (DCM), anhydrous

Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane

Saturated sodium bicarbonate solution

Brine (saturated NaCl solution)

Anhydrous sodium sulfate or magnesium sulfate

Silica gel for column chromatography

Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

Acylation Reaction:

Dissolve N-Boc-1,4-diaminobutane (1 equivalent) in anhydrous DCM in a round-bottom

flask under an inert atmosphere (e.g., nitrogen or argon).

Cool the solution to 0 °C in an ice bath.

Add TEA or DIPEA (1.2 equivalents) to the solution.

Slowly add butanoyl chloride (1.1 equivalents) dropwise to the stirred solution.

Allow the reaction to warm to room temperature and stir for 4-12 hours.

Monitor the reaction progress by Thin-Layer Chromatography (TLC).

Work-up and Purification of Boc-Protected Intermediate:

Once the reaction is complete, wash the organic layer sequentially with saturated sodium

bicarbonate solution, water, and brine.
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

Filter the solution and concentrate the solvent under reduced pressure to obtain the crude

Boc-protected product.

Purify the crude product by silica gel column chromatography to yield pure N-Boc-(4-

butanoylamino)butane.

Boc Deprotection:

Dissolve the purified Boc-protected intermediate in DCM.

Add an excess of TFA (e.g., 20-50% v/v in DCM) or a solution of HCl in dioxane (e.g., 4M).

Stir the reaction at room temperature for 1-2 hours until TLC indicates complete removal of

the Boc group.

Final Work-up and Isolation:

Concentrate the reaction mixture under reduced pressure to remove the acid and solvent.

If a salt form is acceptable, the resulting solid can be triturated with diethyl ether and dried.

For the free amine, dissolve the residue in a minimal amount of water and basify with a

strong base (e.g., NaOH) to pH > 12, then extract with an organic solvent like DCM or

ethyl acetate. Dry the organic extracts and evaporate to yield the final product, C3-Amide-
C4-NH2.

Conjugation to a Carboxylic Acid-Containing Molecule
The terminal primary amine of the C3-Amide-C4-NH2 linker can be conjugated to a molecule

of interest (e.g., a protein's C-terminus, a small molecule drug with a carboxyl group) via amide

bond formation using carbodiimide chemistry.

Objective: To conjugate C3-Amide-C4-NH2 to a generic molecule (R-COOH) using EDC/NHS

chemistry.

Materials:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b12404312?utm_src=pdf-body
https://www.benchchem.com/product/b12404312?utm_src=pdf-body
https://www.benchchem.com/product/b12404312?utm_src=pdf-body
https://www.benchchem.com/product/b12404312?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12404312?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Molecule of interest with a carboxylic acid (R-COOH)

C3-Amide-C4-NH2 linker

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

N-hydroxysuccinimide (NHS) or Sulfo-NHS

Reaction Buffer: MES buffer (pH 6.0) or Phosphate-Buffered Saline (PBS, pH 7.4)

Quenching Buffer: Hydroxylamine or Tris buffer

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) as a co-solvent if needed

Purification system (e.g., HPLC, size-exclusion chromatography)

Procedure:

Activation of Carboxylic Acid:

Dissolve the R-COOH molecule (1 equivalent) in the chosen reaction buffer. If solubility is

an issue, a minimal amount of DMF or DMSO can be used as a co-solvent.

Add NHS (1.5 equivalents) and EDC (1.5 equivalents) to the solution.

Stir the reaction at room temperature for 15-30 minutes to activate the carboxyl group,

forming an NHS ester.

Conjugation Reaction:

Dissolve the C3-Amide-C4-NH2 linker (1.5-3 equivalents) in the reaction buffer.

Add the linker solution to the activated R-COOH solution.

Adjust the pH to 7.2-8.0 if necessary to facilitate the nucleophilic attack of the amine.

Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.

Quenching and Purification:
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Quench any unreacted NHS esters by adding the quenching buffer.

Purify the final conjugate using an appropriate method. For protein conjugates, size-

exclusion chromatography is effective at removing excess linker and reagents. For small

molecule conjugates, reverse-phase HPLC is typically used.

Characterize the final product using techniques such as Mass Spectrometry and NMR to

confirm successful conjugation.

Mandatory Visualizations
Logical and Experimental Workflows (Graphviz)
The following diagrams illustrate the synthesis, a general bioconjugation workflow, and the

linker's role in a PROTAC molecule.
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Step 1: Acylation

Step 2: Deprotection

N-Boc-1,4-diaminobutane +
Butanoyl Chloride

React with TEA in DCM at 0°C -> RT

Crude Boc-Protected Intermediate

Silica Gel Chromatography

Pure N-Boc-(4-butanoylamino)butane

React with TFA or HCl in DCM

Crude Final Product (Salt Form)

Evaporation & Work-up

C3-Amide-C4-NH2 Linker
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Activation Step

Conjugation Step

Purification Step

Molecule with
Carboxylic Acid (R-COOH)

EDC + NHS
in Buffer (pH 6.0-7.4)

NHS-Activated Ester
(R-COO-NHS)

React at pH 7.2-8.0

C3-Amide-C4-NH2 Linker

Crude Conjugate

Purify (e.g., HPLC, SEC)

Final Conjugate
(R-CO-NH-Linker-NH2)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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